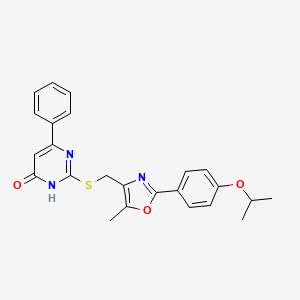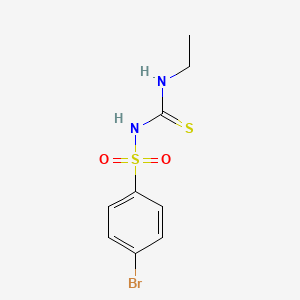
4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide and related compounds often involves reactions such as condensation, nucleophilic substitution, and the use of catalysts to achieve the desired product. For example, Sowrirajan et al. (2022) described the synthesis of a closely related compound, (E)-4-((4-Bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, through the condensation of 4-bromobenzaldehyde and sulfadiazine, showcasing the diversity of synthetic routes available for these types of compounds (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques such as X-ray diffraction, FTIR, NMR spectroscopy, and computational methods like DFT. These analyses reveal the arrangement of atoms within the molecule and provide insight into the electronic structure, which is crucial for understanding the compound's reactivity and properties. For instance, Binzet et al. (2009) conducted a study on the crystal and molecular structure of a related compound, providing valuable information on its geometric configuration (Binzet et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can include reactions with metals to form complexes, as well as various organic transformations. These reactions highlight the compound's reactivity and potential applications in synthesis and material science. For example, the reaction with Ni(II) and Cu(II) as reported by Binzet et al. (2009), demonstrates the potential for creating metal complexes (Binzet et al., 2009).
Physical Properties Analysis
The physical properties of this compound include solubility, melting point, and crystal structure. These properties are essential for determining the compound's suitability for various applications and for understanding how it behaves under different conditions. The study by Binzet et al. (2009) on the crystal structure provides insights into these aspects (Binzet et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, potential for forming bonds, and chemical stability, are crucial for the practical application of this compound in chemical synthesis and material science. The synthesis and characterization work, such as that by Binzet et al. (2009), provide a foundation for understanding these properties and how they can be manipulated for specific applications (Binzet et al., 2009).
Applications De Recherche Scientifique
Photodynamic Therapy
4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide derivatives have been studied for their applications in photodynamic therapy. A particular derivative, peripheral tetrakis-(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide substituted zinc(II) phthalocyanine, demonstrated notable properties as a photosensitizer in photodynamic therapy. Its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make it a potential Type II photosensitizer for treating cancer (Pişkin, Canpolat & Öztürk, 2020).
Antimicrobial Activity
A series of novel derivatives of this compound showcased noteworthy antimicrobial properties. For instance, the compound N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited significant activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Photocatalysis
Certain this compound derivatives like zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have shown potential in photocatalytic applications. Their photosensitizing abilities are particularly useful for photocatalytic processes, providing a pathway for their application in various chemical reactions and environmental cleanup processes (Öncül, Öztürk & Pişkin, 2021).
Catalysis in Asymmetric Reactions
4-(bromomethyl)benzenesulfonamides have been utilized as quaternization reagents for cinchonidine, a compound used in asymmetric synthesis. The resulting cinchonidinium salts demonstrate highly enantioselective catalytic activity, highlighting the role of this compound derivatives in facilitating asymmetric synthesis, which is a critical process in the production of chiral pharmaceuticals (Itsuno, Yamamoto & Takata, 2014).
Cancer Treatment
In the realm of cancer treatment, this compound derivatives have shown promise. A particular derivative, 4-bromo-N-(5-ethyl-5H-pyrido[4,3-b]indol-8-yl)benzenesulfonamide (L34), demonstrated significant activity against gastric cancer cells, inducing apoptosis, which is a programmed cell death crucial for inhibiting cancer cell growth (Lin, Li, Lu & Chen, 2011).
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
Similar compounds that combine thiazole and sulfonamide groups have shown antibacterial activity . These molecules interact with their targets, leading to changes that inhibit bacterial growth .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDDJHOJOUXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)

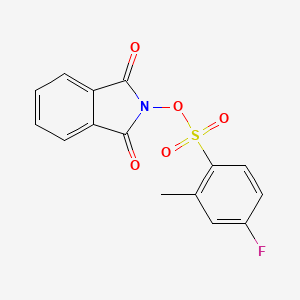
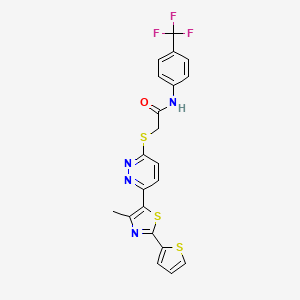
![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)
![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)
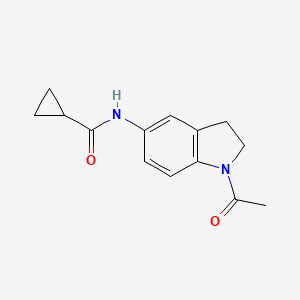

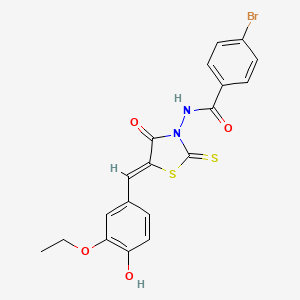
![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)
![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2480500.png)
